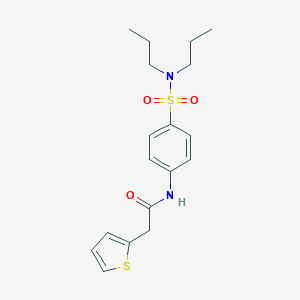
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, also known as DPA-T, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family and is known for its potent biological activity and unique chemical structure. In
Mécanisme D'action
The mechanism of action of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the growth and proliferation of cancer cells. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potent biological activity and unique chemical structure. This compound has been shown to exhibit potent anti-cancer activity and may have implications for the treatment of various diseases. However, one of the limitations of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
Orientations Futures
There are several future directions for research on N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide. One area of research is the development of new analogs and derivatives of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
Méthodes De Synthèse
The synthesis of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, which can be isolated and purified using various chromatographic techniques. The purity and yield of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide can be improved by optimizing the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propriétés
Nom du produit |
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide |
|---|---|
Formule moléculaire |
C18H24N2O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21) |
Clé InChI |
QUQQVORGDXYUKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B216157.png)
![1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B216158.png)
![3-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-propanamine](/img/structure/B216159.png)
![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)


![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B216171.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216174.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)

![N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B216182.png)